

Synthesis of Ethyl 4-Hydroxycyclohexanecarboxylate from p-Hydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-hydroxycyclohexanecarboxylate

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This technical guide provides a comprehensive overview of the synthesis of **ethyl 4-hydroxycyclohexanecarboxylate**, a valuable intermediate in pharmaceutical development, starting from the readily available p-hydroxybenzoic acid. The synthesis involves a two-step process: the catalytic hydrogenation of the aromatic ring of p-hydroxybenzoic acid to yield 4-hydroxycyclohexanecarboxylic acid, followed by the esterification of the carboxylic acid to the corresponding ethyl ester. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway.

Synthetic Strategy Overview

The conversion of p-hydroxybenzoic acid to **ethyl 4-hydroxycyclohexanecarboxylate** is achieved through two key chemical transformations:

- Catalytic Hydrogenation:** The aromatic ring of p-hydroxybenzoic acid is reduced to a cyclohexane ring using a catalyst, typically a noble metal on a carbon support, under a hydrogen atmosphere. This reaction produces 4-hydroxycyclohexanecarboxylic acid as a mixture of cis and trans isomers.^[1]

- Esterification: The carboxylic acid group of 4-hydroxycyclohexanecarboxylic acid is then converted to an ethyl ester. Standard esterification methods, such as Fischer esterification or methods employing coupling agents, can be utilized for this step.

The overall synthetic workflow is depicted in the following diagram:



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Caption: Overall synthetic workflow for the preparation of **ethyl 4-hydroxycyclohexanecarboxylate**.

Experimental Protocols

Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

This procedure is adapted from the patent literature and involves the reduction of the aromatic ring of p-hydroxybenzoic acid to form 4-hydroxycyclohexanecarboxylic acid.^[1]

Materials:

- p-Hydroxybenzoic acid
- 5% Ruthenium on Carbon (Ru/C) catalyst
- Water (solvent)
- Hydrogen gas
- High-pressure autoclave

Procedure:

- A 50 L high-pressure autoclave is charged with 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% Ru/C catalyst.^[1]
- The autoclave is sealed, and the atmosphere is replaced first with nitrogen and then three times with hydrogen.^[1]
- The mixture is stirred, and the autoclave is pressurized with hydrogen to 1 MPa.^[1]
- The temperature is raised to 80°C, at which point hydrogen uptake begins. The temperature is then gradually increased to 120°C and maintained until hydrogen uptake ceases, indicating the completion of the reaction.^[1]
- The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.^[1]
- After cooling and venting the autoclave, the catalyst is removed by filtration.
- The aqueous solution of 4-hydroxycyclohexanecarboxylic acid can be used directly in the next step or concentrated to isolate the product. The product is a mixture of cis and trans isomers.

Step 2: Esterification of 4-Hydroxycyclohexanecarboxylic Acid

This is a general procedure for the esterification of a carboxylic acid using ethanol in the presence of an acid catalyst (Fischer esterification).

Materials:

- 4-Hydroxycyclohexanecarboxylic acid (from Step 1)
- Ethanol (absolute)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine (saturated sodium chloride solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator

Procedure:

- The crude 4-hydroxycyclohexanecarboxylic acid is dissolved in an excess of absolute ethanol.
- A catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) is carefully added to the solution.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, the mixture is cooled to room temperature.
- The excess ethanol is removed under reduced pressure using a rotary evaporator.
- The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude **ethyl 4-hydroxycyclohexanecarboxylate**.
- The crude product can be purified by vacuum distillation or column chromatography to obtain the final product as a mixture of cis and trans isomers.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis.

Table 1: Hydrogenation of p-Hydroxybenzoic Acid

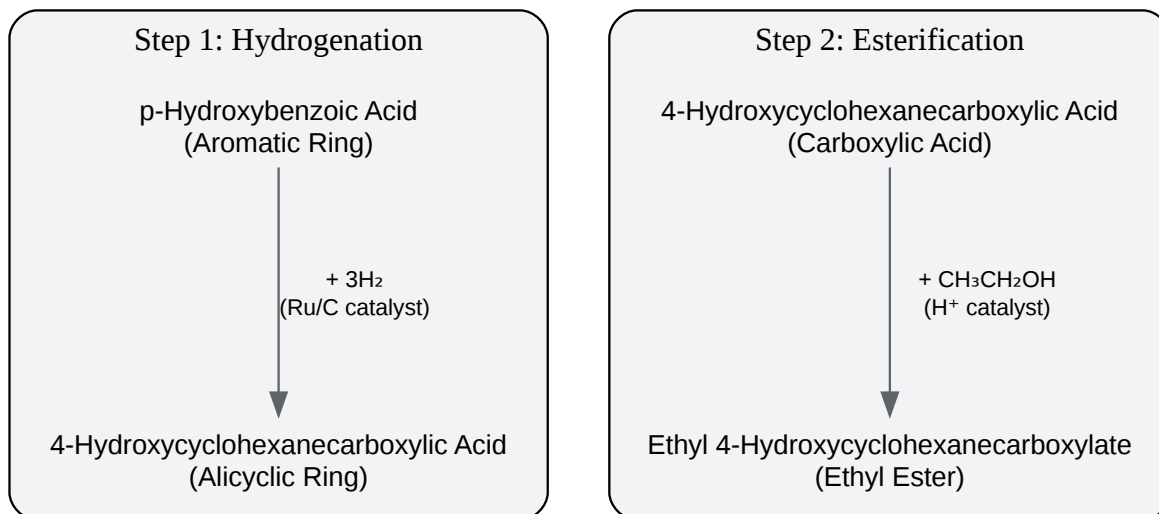
Parameter	Value	Reference
Starting Material	p-Hydroxybenzoic Acid	[1]
Catalyst	5% Ruthenium on Carbon	[1]
Solvent	Water	[1]
Substrate Loading	10 kg	[1]
Solvent Volume	30 kg	[1]
Catalyst Loading	0.3 kg	[1]
Hydrogen Pressure	1 MPa	[1]
Initial Temperature	80 °C	[1]
Reaction Temperature	120 °C	[1]
Product	4-Hydroxycyclohexanecarboxylic acid	[1]

Table 2: Physicochemical Properties of **Ethyl 4-Hydroxycyclohexanecarboxylate**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₆ O ₃	[2][3]
Molecular Weight	172.22 g/mol	[2][3]
Boiling Point	127-134 °C at 0.1 mmHg	[4][5]
Density	1.068 g/mL at 25°C	[4][5]
Appearance	Clear colorless to pale yellow liquid	[5]
CAS Number	17159-80-7 (mixture of isomers)	[2][4]

Chemical Transformation Diagram

The key chemical transformations in this synthesis are illustrated below.



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Caption: Key chemical transformations in the synthesis of **ethyl 4-hydroxycyclohexanecarboxylate**.

Disclaimer: The provided experimental protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on laboratory conditions and safety considerations. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

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